

An In-depth Technical Guide to 1,3-Dibromo-1-phenylpropane

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Compound of Interest

Compound Name: 1,3-Dibromo-1-phenylpropane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of **1,3-Dibromo-1-phenylpropane**. The information is intended to support research and development activities in the fields of organic synthesis, medicinal chemistry, and materials science.

Core Chemical Properties

1,3-Dibromo-1-phenylpropane, with the CAS Registry Number 17714-42-0, is a halogenated aromatic compound. Its structure features a propane chain with bromine atoms at the first and third positions and a phenyl group at the first position.^{[1][2]}

Table 1: Chemical and Physical Properties of **1,3-Dibromo-1-phenylpropane**

Property	Value	Source
IUPAC Name	1,3-dibromopropylbenzene	[1]
Molecular Formula	C ₉ H ₁₀ Br ₂	[1]
Molecular Weight	277.98 g/mol	[1]
CAS Number	17714-42-0	[1]
Canonical SMILES	<chem>C1=CC=C(C=C1)C(CCBBr)Br</chem>	[1]
InChI Key	RSAHLRQANLPURU-UHFFFAOYSA-N	[1]
Computed XLogP3	3.6	[1]
Solubility	Predicted to be soluble in organic solvents and poorly soluble in water.	Inferred from high XLogP3 value
Boiling Point	Data not available in cited literature.	
Melting Point	Data not available in cited literature.	
Density	Data not available in cited literature.	

Note: The XLogP3 value and solubility are computed or inferred and have not been experimentally determined in the cited sources.

Synthesis and Experimental Protocols

The synthesis of **1,3-Dibromo-1-phenylpropane** can be achieved through several routes, primarily involving the bromination of a suitable precursor. While specific, detailed experimental protocols for this exact compound are not readily available in the surveyed literature, general methods for similar compounds can be adapted.

1. Bromination of Phenylcyclopropane

A common method for the synthesis of 1,3-dihalogenated phenylpropanes is the reaction of a phenylcyclopropane with a halogenating agent.

Experimental Protocol (General Method):

- **Reaction Setup:** A solution of phenylcyclopropane in a suitable inert solvent (e.g., carbon tetrachloride or dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath to maintain a low temperature during the reaction.
- **Addition of Bromine:** A solution of bromine in the same solvent is added dropwise to the stirred solution of phenylcyclopropane. The addition rate is controlled to keep the reaction temperature below 5 °C.
- **Reaction Monitoring:** The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.
- **Workup:** Upon completion, the reaction mixture is washed sequentially with a solution of sodium thiosulfate to quench any unreacted bromine, followed by water and brine.
- **Purification:** The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel.

2. Bromination of Styrene

Another potential synthetic route involves the bromination of a styrene derivative.^[3]

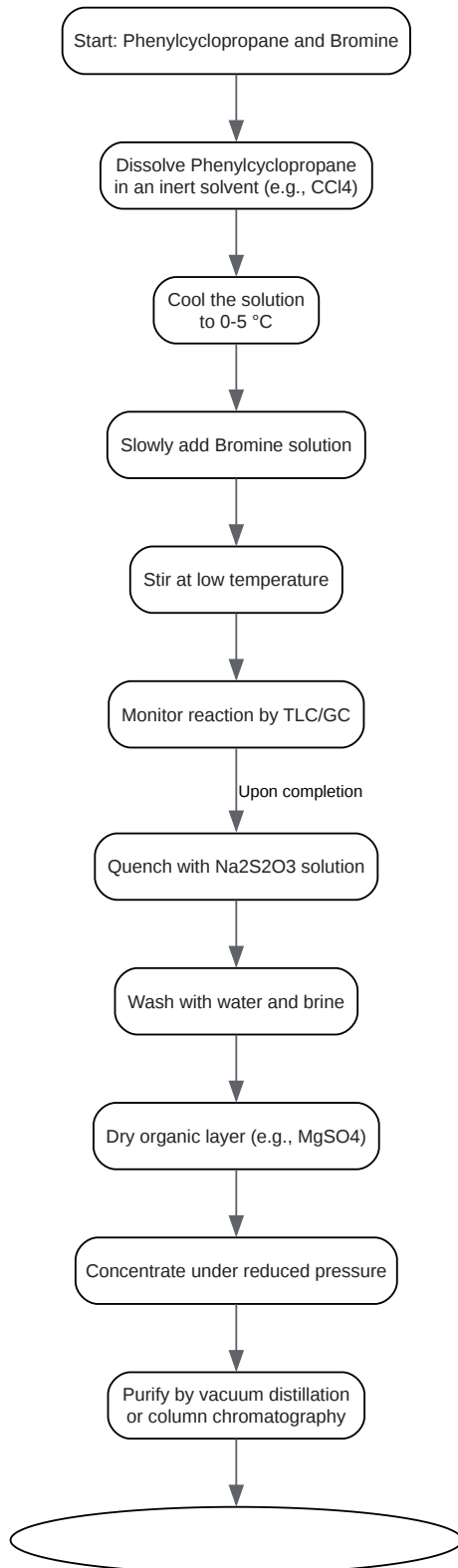
Experimental Protocol (General Method):

- **Reaction Setup:** Styrene is dissolved in an appropriate solvent in a reaction vessel protected from light.
- **Bromination:** A solution of bromine is added to the styrene solution. The reaction conditions would need to be carefully controlled to achieve the desired 1,3-dibromination product, potentially involving radical initiators or specific temperature profiles.

- **Workup and Purification:** Similar to the protocol for phenylcyclopropane, the workup would involve quenching excess bromine and washing the organic phase. Purification would be achieved through distillation or chromatography.

Below is a conceptual workflow for the synthesis of **1,3-Dibromo-1-phenylpropane** from phenylcyclopropane.

Synthesis Workflow of 1,3-Dibromo-1-phenylpropane

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Caption: Conceptual Synthesis Workflow.

Reactivity and Potential Applications

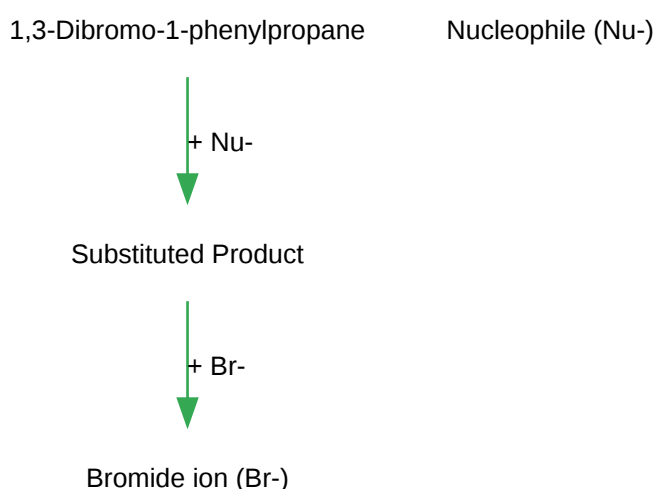
1,3-Dibromo-1-phenylpropane is expected to exhibit reactivity typical of alkyl halides, particularly at the benzylic and primary bromide positions.

Nucleophilic Substitution: The bromine atoms are good leaving groups, making the compound susceptible to nucleophilic substitution reactions. The benzylic bromide is likely to be more reactive towards SN1-type reactions due to the stability of the resulting carbocation, while the primary bromide will favor SN2 reactions. This differential reactivity could be exploited for selective functionalization.

Use in Organic Synthesis: Dibromoalkanes are valuable precursors in the synthesis of a variety of organic compounds. They can be used to form cyclic structures through intramolecular reactions or to introduce a three-carbon chain with reactive handles at both ends. While specific applications for **1,3-Dibromo-1-phenylpropane** in drug development are not detailed in the available literature, similar bromo-organic compounds are widely used as intermediates in the synthesis of complex molecules, including active pharmaceutical ingredients.

The following diagram illustrates a general nucleophilic substitution reaction at the benzylic position.

General Nucleophilic Substitution at the Benzylic Position



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Caption: General Reaction Pathway.

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of **1,3-Dibromo-1-phenylpropane**.

- **^{13}C NMR:** The ^{13}C NMR spectrum is expected to show distinct signals for the different carbon atoms in the molecule. The carbon attached to the phenyl group and the first bromine atom would appear in the downfield region, while the other aliphatic carbons would be found at higher fields. PubChem provides access to a ^{13}C NMR spectrum for this compound.[\[1\]](#)
- **Mass Spectrometry:** The mass spectrum of **1,3-Dibromo-1-phenylpropane** would exhibit a characteristic isotopic pattern for a compound containing two bromine atoms (with isotopes ^{79}Br and ^{81}Br). The molecular ion peak would be accompanied by M+2 and M+4 peaks. Fragmentation would likely involve the loss of bromine atoms and cleavage of the propane chain. A GC-MS spectrum is available on PubChem.[\[1\]](#)
- **Infrared (IR) Spectroscopy:** The IR spectrum would show characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, as well as C=C stretching of the phenyl ring. The C-Br stretching vibrations would be observed in the fingerprint region. A vapor phase IR spectrum can be found on PubChem.[\[1\]](#)

Safety Information

Based on available safety data for similar compounds, **1,3-Dibromo-1-phenylpropane** should be handled with care in a well-ventilated fume hood. It is expected to be an irritant to the skin and eyes and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this chemical. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from a commercial supplier.

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References

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- 2. 1,3-Dibromo-1,3-diphenylpropane | C₁₅H₁₄Br₂ | CID 11462345 - PubChem [pubchem.ncbi.nlm.nih.gov]
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